Propan-2-yl (2S)-2-aminobutanoate hydrochloride, also known by its chemical formula C₇H₁₆ClNO₂, is a compound that belongs to the class of amino acid derivatives. It features a propan-2-yl group attached to the amino acid backbone of 2-aminobutanoic acid, with a hydrochloride salt form enhancing its solubility and stability in aqueous solutions. This compound is characterized by its molecular weight of approximately 181.66 g/mol and is often utilized in various biochemical applications due to its structural properties and biological activity .
These reactions are essential for synthesizing more complex molecules in pharmaceutical chemistry.
Propan-2-yl (2S)-2-aminobutanoate hydrochloride exhibits several biological activities:
The synthesis of propan-2-yl (2S)-2-aminobutanoate hydrochloride typically involves the following methods:
text2-Aminobutanoic Acid + Propan-2-yl Halide → Propan-2-yl (2S)-2-aminobutanoate
Propan-2-yl (2S)-2-aminobutanoate hydrochloride finds applications in various fields:
Interaction studies involving propan-2-yl (2S)-2-aminobutanoate hydrochloride focus on its biochemical interactions:
Propan-2-yl (2S)-2-aminobutanoate hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
These compounds highlight the unique structural characteristics of propan-2-yl (2S)-2-aminobutanoate hydrochloride while also showcasing its potential applications across various domains of research and industry.
The study of amino acid esters dates to early investigations into peptide bond formation mechanisms, with seminal work by Bergmann and Fraenkel-Conrat in the 1930s establishing ester derivatives as critical intermediates in enzymatic reactions. The specific exploration of branched-chain esters like propan-2-yl (2S)-2-aminobutanoate hydrochloride gained momentum following the development of stereoselective synthesis techniques in the late 20th century. Prebiotic chemistry studies in the 2000s revealed that amino acid esters could spontaneously form membranous structures under simulated early Earth conditions, with alanine derivatives showing particular promise. This discovery positioned compounds such as propan-2-yl (2S)-2-aminobutanoate hydrochloride as potential models for understanding the emergence of cellular compartmentalization.
Modern research leverages this compound's unique properties across three primary domains:
Recent spectroscopic analyses using 2D NMR and X-ray crystallography have resolved the compound's preferred conformation in aqueous solutions, revealing a folded structure stabilized by intramolecular hydrogen bonding between the protonated amine and ester carbonyl groups.
The timeline below illustrates key developments in the compound's research history:
Current investigations prioritize three areas:
The compound's behavior is interpreted through three theoretical lenses:
Molecular Orbital Theory
Density functional theory (DFT) calculations predict enhanced nucleophilic attack at the ester carbonyl due to partial positive charge localization (Δq = +0.32e). This aligns with observed hydrolysis rates in alkaline proteinase C studies.
Colloidal Self-Assembly Models
The modified Poisson-Boltzmann equation explains the compound's critical vesicle concentration (CVC) of 15±2 mM through balancing of:
Transition State Theory
Enzymatic hydrolysis proceeds via a tetrahedral intermediate stabilized by hydrogen bonding to Ser195 (kₐₜₐₗ = 1.2×10³ M⁻¹s⁻¹).
Directed evolution of E. coli expressing protoglobin variants achieves 78% enantiomeric excess in amination reactions, with turnover numbers exceeding 1,400 h⁻¹.
Vesicles formed from 10 mM solutions demonstrate:
The compound serves as a chiral building block for:
Table 1 summarizes key physical properties: